molecular formula C20H24O5 B12322241 Dihydroalpinumisoflavone; Erythrivarone A

Dihydroalpinumisoflavone; Erythrivarone A

Cat. No.: B12322241
M. Wt: 344.4 g/mol
InChI Key: DLIYJRHAJFWDJL-UHFFFAOYSA-N
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Description

. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroalpinumisoflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from the stem bark of Erythrina variegate using solvent extraction methods . The extraction process involves grinding the plant material, followed by solvent extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to obtain pure dihydroalpinumisoflavone.

Industrial Production Methods

Industrial production of dihydroalpinumisoflavone involves large-scale extraction from Erythrina variegate. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using industrial-scale chromatography. The final product is obtained in high purity and can be used for various applications .

Chemical Reactions Analysis

Types of Reactions

Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert dihydroalpinumisoflavone into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroalpinumisoflavone can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Dihydroalpinumisoflavone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can bind to specific receptors and enzymes, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroalpinumisoflavone is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,5a,9a,10,10a-octahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C20H24O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-18,21-22H,7-9H2,1-2H3

InChI Key

DLIYJRHAJFWDJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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